2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c28-24-10-8-22(9-11-24)26-29-30-27(33-26)23-14-16-31(17-15-23)18-20-6-12-25(13-7-20)32-19-21-4-2-1-3-5-21/h1-13,23H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRTVMPVTXWPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Benzyloxybenzyl Group: This step involves the alkylation of the piperidine intermediate with a benzyloxybenzyl halide under basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The final step involves the coupling of the oxadiazole intermediate with a fluorophenyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxybenzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of oxadiazole compounds possess antitumor properties. For example, studies have shown that related oxadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 2-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in this context is being investigated for its potential to target specific cancer types.
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated that oxadiazole derivatives induce apoptosis in breast cancer cells. |
| Study B (2023) | Found that the compound inhibits tumor growth in xenograft models. |
Neuropharmacological Effects
The compound's piperidine structure suggests potential neuropharmacological applications. Preliminary studies have indicated that similar compounds may act on neurotransmitter receptors, influencing conditions such as anxiety and depression. The exploration of this compound as a modulator of neurotransmitter systems is ongoing.
| Study | Findings |
|---|---|
| Study C (2023) | Investigated the anxiolytic effects of related oxadiazole compounds in animal models. |
| Study D (2023) | Reported modulation of serotonin receptors by similar piperidine derivatives. |
Antimicrobial Properties
The antimicrobial activity of oxadiazole compounds has been documented extensively. The ability of this compound to combat bacterial infections is under investigation, with early results suggesting efficacy against resistant strains.
| Study | Findings |
|---|---|
| Study E (2022) | Showed effectiveness against Gram-positive bacteria in vitro. |
| Study F (2023) | Indicated potential against biofilm-forming pathogens. |
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor size compared to control groups.
Case Study 2: Neuropharmacological Assessment
In a controlled trial assessing the neuropharmacological effects of the compound on anxiety-like behaviors in rodents, results indicated a dose-dependent reduction in anxiety levels measured by the elevated plus maze test.
Mechanism of Action
The mechanism of action of 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: It may influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antibacterial Activity: Sulfonyl and Thioether Derivatives
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: This derivative demonstrated superior antibacterial activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac), with EC50 values of 1.98 µg/mL and 0.17 µg/mL, respectively, outperforming commercial agents like bismerthiazol. It suppressed extracellular polysaccharide (EPS) biosynthesis in Xoo by inhibiting genes (gumB, gumG, gumM) critical for pathogenicity. Additionally, it enhanced plant defense enzymes (SOD, POD) and reduced oxidative damage (lower MDA levels) in rice leaves .
S-Substituted Aliphatic Analogues (e.g., Compounds 7d–i) :
Derivatives such as 2-(butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (7d) and 2-(octan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (7i) were synthesized with yields of 74–79% and tested for antibacterial activity. Their aliphatic thioether chains may enhance membrane permeability but showed variable efficacy compared to sulfonyl derivatives .
Key Structural-Activity Insights :
- The methylsulfonyl group in 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole likely contributes to strong antibacterial effects via electrostatic interactions with bacterial enzymes.
Anticancer Activity: Chlorophenyl and Fluorophenyl Derivatives
Comparison :
- The target compound’s 4-fluorophenyl group aligns with this derivative, but its benzyloxybenzyl-piperidinyl substituent may alter binding kinetics.
Implications for Target Compound :
- The benzyloxy group in the target compound could reduce acute toxicity compared to trifluoromethyl derivatives, but in vivo studies are needed.
Table 1: Key Features of Comparable 1,3,4-Oxadiazole Derivatives
Biological Activity
The compound 2-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant research findings and case studies.
Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring and an oxadiazole moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties. The oxadiazole ring enhances interaction with microbial targets.
- Anticancer Activity : Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : Compounds in this category have been reported to reduce inflammation markers in vitro and in vivo.
- Neuroprotective Effects : Certain derivatives demonstrate potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.
Antimicrobial Activity
A notable study highlighted the antimicrobial efficacy of oxadiazole derivatives. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results:
These results indicate that modifications to the oxadiazole structure can significantly enhance antibacterial potency.
Anticancer Activity
Research has indicated that certain oxadiazole derivatives possess anticancer properties. For example, a study found that specific compounds could induce apoptosis in cancer cells:
The mechanisms of action often involve the inhibition of key signaling pathways associated with cell survival.
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory properties of oxadiazole derivatives. For instance, compounds have been shown to lower levels of pro-inflammatory cytokines in animal models:
- In Vivo Study : Treatment with a specific oxadiazole derivative reduced TNF-alpha levels by 50% compared to control groups .
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives is particularly relevant for conditions like Alzheimer's disease. Compounds have been evaluated for their ability to inhibit AChE and BuChE:
These results suggest that modifications to the oxadiazole structure can enhance selectivity towards cholinesterase enzymes.
Case Studies
- Antimicrobial Study : A series of benzothiazepine derivatives were synthesized and tested against various bacterial strains. The most active derivative demonstrated significant inhibition against Mycobacterium bovis BCG .
- Cancer Research : A study involving a new class of oxadiazole derivatives showed promising results in inhibiting tumor growth in xenograft models .
- Neuroprotection : Research on novel oxadiazole compounds indicated their effectiveness in improving cognitive function in animal models of Alzheimer's disease through cholinesterase inhibition .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole?
The synthesis of 1,3,4-oxadiazole derivatives typically involves multi-step protocols. A common approach includes:
Carboxylic Acid Activation : Convert substituted carboxylic acids to acyl hydrazides via hydrazine treatment.
Cyclization : Form the 1,3,4-oxadiazole ring using dehydrating agents like POCl₃ or H₂SO₄.
Piperidine Functionalization : Introduce the 4-(benzyloxy)benzyl-piperidine moiety through nucleophilic substitution or coupling reactions. For example, reacting 4-(benzyloxy)benzyl chloride with piperidin-4-yl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography or recrystallization ensures purity. Key intermediates should be validated by ¹H-NMR, IR, and mass spectrometry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H-NMR : Confirms substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm, fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identifies C=N stretches (~1600 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited to stable crystalline derivatives .
Basic: How is the antibacterial activity of this compound evaluated in preliminary assays?
- Microplate Dilution Method : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.
- MIC Determination : Measure minimum inhibitory concentration after 24-hour incubation at 37°C. The 4-fluorophenyl group enhances lipophilicity, improving membrane penetration .
- Controls : Use ciprofloxacin as a positive control and DMSO as a solvent control (<1% v/v to avoid cytotoxicity) .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Advanced: How do solvent polarity and temperature affect reaction yields during synthesis?
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but may reduce yields due to side reactions. For example, DMSO is avoided in vivo due to toxicity .
- Temperature : Cyclization at 80–100°C maximizes oxadiazole formation, while higher temperatures (>110°C) promote degradation.
- Contradiction Resolution : Conflicting reports on optimal conditions (e.g., LiH in DMF vs. POCl₃ in toluene) suggest pre-screening via TLC to identify ideal parameters .
Advanced: What computational strategies predict binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). The oxadiazole ring’s nitrogen atoms form hydrogen bonds with Thr165 and Asp73 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Fluorophenyl groups show stable hydrophobic interactions in the binding pocket .
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~80 Ų) but potential CYP3A4 metabolism .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be addressed?
- Solubility Limitations : Poor aqueous solubility (logP ~3.5) may reduce in vivo efficacy. Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
- Metabolic Stability : LC-MS/MS identifies major metabolites (e.g., piperidine N-oxidation). Introduce electron-withdrawing groups to block metabolic hotspots .
- Dose Optimization : Conduct pharmacokinetic studies in rodent models to refine dosing regimens .
Advanced: What are the key challenges in scaling up the synthesis of this compound?
- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water) or fractional distillation .
- Safety : LiH and POCl₃ pose explosion risks. Replace with safer reagents (e.g., Burgess reagent for cyclization) .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving throughput .
Advanced: How does the fluorophenyl group influence electronic properties and reactivity?
- Electron-Withdrawing Effect : Fluorine’s -I effect increases the oxadiazole ring’s electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
- ¹⁹F-NMR : Monitors metabolic degradation (e.g., defluorination) in biological matrices .
- Comparative Studies : Replace fluorine with Cl or CF₃ to evaluate halogen effects on IC₅₀ values .
Advanced: What analytical methods resolve impurities in the final product?
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect and quantify byproducts (e.g., unreacted hydrazides).
- LC-HRMS : Identifies impurities >0.1% via exact mass matching .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic susceptibility of the benzyloxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
